molecular formula C17H14N2O3 B2711624 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 66645-74-7

4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No. B2711624
CAS RN: 66645-74-7
M. Wt: 294.31
InChI Key: RWWFPKLNSIQBMY-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . For example, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl acetic acid hydrochloride is available for purchase .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific substituents attached to the pyrazole ring.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds depend on their specific structure. Generally, they are solid at room temperature .

Scientific Research Applications

Anticancer Activity

  • Cancer Inhibitory Activity: Derivatives of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one, which are structurally related to 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been synthesized and evaluated for their antitumor activity. These compounds displayed significant anticancer activity against various cancer cells, suggesting potential for optimization as lung cancer inhibitory agents (Jing et al., 2012).

Synthesis and Characterization

  • Synthesis of Derivatives: The synthesis of related compounds involving pyrazole structures has been explored in various studies. These include the formation of complex structures and derivatives, which are useful in understanding the chemical properties and potential applications of 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (Rodríguez et al., 2022); (Fazil et al., 2012).

Antibacterial and Antifungal Properties

  • Antimicrobial Activities: Pyrazole derivatives, including those similar to 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been studied for their antimicrobial activities. They showed effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shubhangi et al., 2019); (Palkar et al., 2017).

Optical and Nonlinear Optical Properties

  • Optical Limiting Applications: Some N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally related, have been identified as potential candidates for optical limiting applications. Their nonlinearity was studied using the open-aperture z-scan technique, which could be relevant for the exploration of 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid in similar applications (Chandrakantha et al., 2013).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely and depends on their specific chemical structure. For example, some pyrazole compounds have been found to have hypoglycaemic activity .

Future Directions

Pyrazole derivatives have shown a wide range of biological activities, making them a focus of research for the development of new therapeutic agents . Future research will likely continue to explore the synthesis and potential applications of new pyrazole derivatives.

properties

IUPAC Name

4-(3-benzyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16-11-14(10-12-4-2-1-3-5-12)18-19(16)15-8-6-13(7-9-15)17(21)22/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWFPKLNSIQBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

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